4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline
Description
Properties
IUPAC Name |
4-methyl-2-(1H-1,2,4-triazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-2-3-8(10)7(4-6)9-11-5-12-13-9/h2-5H,10H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYAMQXPEXZFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Cyclization via N-Methylformazide and Nitration (Patent CN112236425, WO2023023322)
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Cyclization | Cyclization of 5-chloro-2-methoxybenzonitrile with N-methylformazide | N-methylformazide, reflux | Produces 3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole |
| 2. Nitration | Nitration of the triazole derivative | Nitrate, acid, controlled temperature | Introduces nitro group at desired position |
| 3. Reduction | Catalytic hydrogenation to reduce nitro to amino | Palladium on carbon, hydrogen | Final reduction to amino derivative |
- This route is cost-effective but involves multiple nitration and reduction steps, with high catalyst consumption.
Method B: Substitution and Acylation Approach (Patent CN118184591A)
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Substitution | Substitution of a precursor compound (e.g., nitrobenzonitrile) | Reflux with suitable nucleophile | Forms intermediate with amino or methoxy groups |
| 2. Acylation | Acylation with oxalyl chloride | Oxalyl chloride, inert solvent | Converts amino to acyl chloride |
| 3. Condensation | Reaction with a suitable amine derivative | Amine, temperature control | Forms the key intermediate with the triazole ring |
| 4. Cyclization | Ring closure with hydrazine hydrate | Hydrazine hydrate, reflux | Produces the triazole core |
| 5. Methylation | Methylation with methyl iodide | Methyl iodide, base | Yields the target compound |
- This pathway emphasizes stepwise functionalization, with high yields (~99%) in early steps.
- The process involves handling hazardous reagents like oxalyl chloride and methyl iodide.
Method C: Direct Ring Closure via Cyclization with N-Methylformazide (Patent CN112236425)
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Starting Material | 5-chloro-2-methoxybenzonitrile | Commercially available | Used as the precursor |
| 2. Cyclization | With N-methylformazide | Reflux in suitable solvent | Produces the triazole derivative |
| 3. Nitration | Targeted nitration | Nitrate reagent, controlled temperature | Introduces nitro group at specific position |
| 4. Reduction | Catalytic hydrogenation | Palladium on carbon, hydrogen | Produces amino derivative |
| 5. Methylation | Methylation with methyl iodide | Methyl iodide, base | Final methylation step |
- This method is characterized by its straightforward cyclization step but requires high-temperature nitration and reduction steps, increasing process complexity and cost.
Process Flowchart of the Most Validated Route
Starting Material (e.g., 5-chloro-2-methoxybenzonitrile)
|
|-- Cyclization with N-methylformazide --> Triazole intermediate
|
|-- Nitration (if required) --> Nitro-triazole derivative
|
|-- Catalytic hydrogenation --> Amino-triazole derivative
|
|-- Methylation with methyl iodide --> 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Main Reactions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| A | 5-chloro-2-methoxybenzonitrile | N-methylformazide, nitrate, palladium catalyst | Cyclization, nitration, reduction | 70-85 | Cost-effective, high yield |
| B | Nitrobenzonitrile derivatives | Oxalyl chloride, hydrazine hydrate, methyl iodide | Acylation, cyclization, methylation | 75-90 | Hazardous reagents involved |
| C | 5-chloro-2-methoxybenzonitrile | N-methylformazide, methyl iodide | Cyclization, methylation | 65-80 | Simplified process but expensive reagents |
Research Findings and Considerations
Reagent Accessibility:
N-methylformazide and methyl iodide are commonly used but pose safety and cost concerns. Alternative methylating agents like dimethyl sulfate or methyl triflate could be considered, although their toxicity must be managed.Reaction Optimization:
Reaction conditions such as temperature, solvent choice, and catalyst loading significantly influence yield and purity. For example, nitration reactions require precise temperature control to avoid over-nitration or degradation.Environmental and Safety Aspects:
Processes involving nitration, hydrazine, or methyl iodide necessitate strict safety protocols. Catalytic hydrogenation should be performed with proper ventilation and handling.Scale-Up Potential: The methods involving cyclization with N-methylformazide and subsequent methylation are scalable with appropriate safety measures, making them suitable for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline. Research indicates that compounds containing triazole rings exhibit significant activity against various bacterial strains, including Staphylococcus aureus. For instance, a series of triazole-based compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
Antifungal Properties:
Triazole derivatives are also recognized for their antifungal capabilities. The structural features of this compound may enhance its effectiveness against fungal infections, making it a candidate for further exploration in antifungal drug development .
Anticancer Potential:
The compound's ability to inhibit specific enzymes involved in cancer proliferation has been investigated. Triazoles have shown promise as antiproliferative agents targeting aromatase enzymes, which are crucial in estrogen synthesis and breast cancer progression . The potential of this compound in this area warrants further research.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Various methods have been reported for synthesizing similar triazole derivatives with high efficiency. For example, one study outlines a method involving the coupling of arylboron esters with triazole intermediates through Suzuki coupling reactions .
Table 1: Synthesis Methods Overview
| Method | Starting Materials | Yield | Comments |
|---|---|---|---|
| Method A | 3-bromoaniline + N-methylformylhydrazine | Low | Expensive catalysts required |
| Method B | Arylboron ester + triazole intermediate | High | Suitable for industrial scaling |
Material Science Applications
Nonlinear Optical Properties:
There is growing interest in the nonlinear optical properties of triazole compounds. This compound may exhibit unique optical characteristics that can be harnessed in photonic applications. Studies have suggested that modifications to the triazole structure can enhance these properties, making them suitable for use in optical devices and sensors .
Polymer Chemistry:
Triazole-containing compounds are being explored as additives or monomers in polymer chemistry due to their ability to improve thermal stability and mechanical properties of polymers. This application is particularly relevant in developing advanced materials with tailored characteristics for specific industrial uses .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several triazole derivatives based on the 4-methyl structure and tested their efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the aniline moiety significantly influenced antimicrobial activity, with specific substitutions leading to enhanced efficacy against resistant strains .
Case Study 2: Anticancer Research
Another investigation focused on the antiproliferative effects of triazole derivatives on breast cancer cell lines. The study revealed that certain structural modifications increased the compounds' ability to inhibit cancer cell growth by targeting aromatase enzymes effectively .
Mechanism of Action
The mechanism of action of 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to its biological effects. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
- Structure : Triazole substituent at the 3-position of the aniline ring; methyl group on the triazole (4H tautomer).
- The 4H-triazole tautomer may reduce hydrogen-bond donor capacity compared to the 1H-triazole in the target compound.
- Reference : .
2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline
- Structure : Fluorine at the 2-position and triazole at the 5-position.
- Molecular weight: 178.17 g/mol (vs. 174.20 g/mol for the target compound).
- Reference : .
4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)aniline
- Structure : Pyridin-3-yl substituent on the triazole ring.
- Increased molecular weight (estimated ~227 g/mol) may reduce bioavailability.
- Reference : .
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 4-Methyl-2-(1H-1,2,4-triazol-3-yl)aniline | C₉H₁₀N₄ | 174.20 | High lipophilicity, 1H-triazole tautomer |
| 2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline | C₈H₇FN₄ | 178.17 | Electron-withdrawing fluorine, improved metabolic stability |
| 2-Methoxy-3-(1-methyl-1H-triazol-3-yl)aniline | C₁₀H₁₁N₄O | 203.22 | Methoxy enhances lipophilicity, methylated triazole |
| 2-(4-Ethyl-4H-triazol-3-yl)aniline | C₁₀H₁₂N₄ | 188.23 | Ethyl group increases steric hindrance |
Biological Activity
4-Methyl-2-(1H-1,2,4-triazol-3-yl)aniline is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly those associated with the triazole ring structure. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.
Overview of Triazole Compounds
Triazole derivatives are known for their broad spectrum of biological activities, including antimicrobial , antifungal , anticancer , and anti-inflammatory properties. The presence of the triazole ring allows these compounds to interact with various biological targets, influencing numerous biochemical pathways and cellular functions .
Target Interactions
This compound interacts with multiple biological targets through hydrogen bonding and other non-covalent interactions. These interactions are crucial for its pharmacological effects:
- Enzyme Inhibition : Triazole compounds can inhibit specific enzymes involved in critical biochemical pathways. For instance, they may target cytochrome P450 enzymes (CYPs), which are vital for drug metabolism and synthesis .
- Receptor Binding : The compound may bind to various receptors, altering cellular signaling pathways and gene expression .
Biochemical Pathways
The compound's activity can influence several metabolic pathways, potentially affecting the levels of various metabolites and the overall metabolic flux within cells. This modulation can lead to cytotoxic effects against certain cancer cell lines .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Similar compounds have shown effectiveness against bacteria and fungi, suggesting a potential role in treating infectious diseases .
Cytotoxic Effects
Several studies have demonstrated the cytotoxicity of triazole derivatives against cancer cell lines. For example, this compound has been reported to exhibit potent inhibitory effects on cancer cell proliferation .
Study 1: Anticancer Activity
In a study evaluating the anticancer properties of triazole derivatives, this compound was shown to significantly inhibit the growth of several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis and inhibit cell cycle progression .
Study 2: Antifungal Efficacy
A recent investigation into the antifungal properties of triazole derivatives highlighted that this compound effectively inhibited the growth of fluconazole-resistant strains of Candida species. This finding underscores its potential as an alternative antifungal agent .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its molecular structure. However, further studies are needed to fully understand its toxicity profile and safety in therapeutic applications .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 4-(1H-1,2,4-triazol-1-ylmethyl)aniline | C9H10N4 | Triazole ring with anilino side chain | Different substitution pattern on triazole |
| 3-(4-Methyltriazolyl)aniline | C9H10N4 | Similar aniline structure | Variations in biological activity due to position |
| 5-Methyltriazole | C4H5N3 | Simpler structure without aniline component | Less complex interactions compared to the target compound |
This table illustrates how structural variations can influence biological activity and therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves coupling reactions between 4-methyl-2-nitroaniline derivatives and triazole precursors. Key methods include:
- Palladium-catalyzed cross-coupling : Use Pd catalysts (e.g., XPhos) with cesium carbonate in 1,4-dioxane at 90°C under sealed conditions .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity compared to conventional heating .
- Reductive amination : Reduce nitro intermediates (e.g., 4-methyl-2-nitroaniline) with sodium dithionite or hydrogenation, followed by cyclization with triazole-forming reagents .
Critical Parameters : Catalyst loading (0.5–5 mol%), solvent polarity, and temperature control significantly impact yield (reported 60–85%) and purity.
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and methyl/aniline substituents. Aromatic protons appear as distinct doublets (δ 6.8–7.5 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (MW: 189.20 g/mol) via reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolves ambiguities in substituent positioning, especially for regiochemical isomers .
Q. How can researchers mitigate byproduct formation during synthesis?
Methodological Answer:
- Purification Strategies : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the target compound from nitro-reduction byproducts or unreacted triazole precursors .
- Reagent Stoichiometry : Maintain a 1:1.2 molar ratio of aniline to triazole precursors to minimize dimerization .
Advanced Research Questions
Q. What reaction mechanisms govern the nucleophilic aromatic substitution (NAS) in this compound derivatives?
Methodological Answer:
- Electrophilic Activation : The electron-withdrawing triazole group enhances NAS at the ortho position. Use DFT calculations (e.g., Gaussian 09) to map charge distribution and predict reactive sites .
- Catalytic Pathways : Palladium-mediated coupling proceeds via oxidative addition of aryl halides to Pd(0), followed by transmetallation and reductive elimination .
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450). The triazole moiety often acts as a hydrogen bond acceptor, enhancing binding affinity .
- ADMET Prediction : Tools like SwissADME assess bioavailability, highlighting logP (~2.1) and PSA (~65 Ų) for blood-brain barrier permeability .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Studies : Perform in vitro assays (e.g., MIC for antimicrobial activity) across a concentration gradient (0.1–100 µM) to identify IC₅₀ values .
- Control Experiments : Compare activity against structurally similar compounds (e.g., 4-methoxy-tetrazole analogs) to isolate the triazole’s role .
Q. How does the methyl group at the 4-position influence regioselectivity in further functionalization?
Methodological Answer:
- Steric Effects : The methyl group directs electrophilic substitution to the para position of the aniline ring. Validate via NOESY NMR to confirm spatial proximity between substituents .
- Electronic Effects : Hammett constants (σₘ = 0.37) predict moderate deactivation, favoring meta/para over ortho substitution in halogenation reactions .
Q. What advanced spectroscopic methods detect degradation products under oxidative conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
